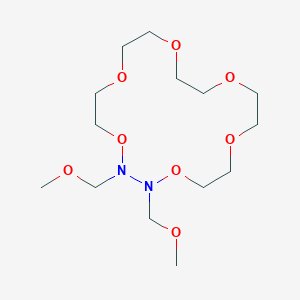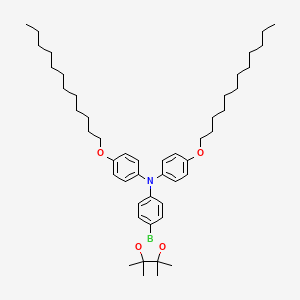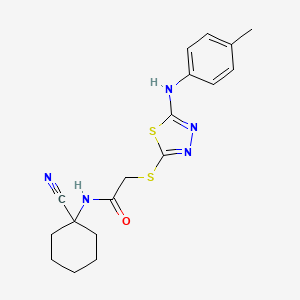
2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane is a complex organic compound known for its unique structure and versatile applications. This compound belongs to the class of macrocyclic compounds, which are characterized by large ring structures containing multiple heteroatoms. The presence of oxygen and nitrogen atoms within the ring structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane typically involves the reaction of appropriate diols with nitrogen-containing compounds under controlled conditions. One common method involves the use of methoxymethyl chloride and a suitable diamine in the presence of a base to facilitate the formation of the macrocyclic ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane involves its ability to form stable complexes with metal ions and other molecules. The presence of multiple oxygen and nitrogen atoms within the ring structure allows for strong coordination with metal ions, which can influence various chemical and biological processes. The compound can also interact with biological molecules, potentially inhibiting specific pathways or enhancing the stability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Crown Ethers: Similar to crown ethers, 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane has a macrocyclic structure with multiple oxygen atoms.
Cryptands: Like cryptands, this compound contains nitrogen atoms within the ring structure, allowing for strong coordination with metal ions.
Cyclodextrins: Cyclodextrins are another class of macrocyclic compounds with similar applications in drug delivery and material synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the macrocyclic ring, which imparts unique chemical properties and enhances its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring strong coordination and stability.
Propiedades
Fórmula molecular |
C14H30N2O8 |
|---|---|
Peso molecular |
354.40 g/mol |
Nombre IUPAC |
2,3-bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane |
InChI |
InChI=1S/C14H30N2O8/c1-17-13-15-16(14-18-2)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-15/h3-14H2,1-2H3 |
Clave InChI |
XHUBIASFJMGVMQ-UHFFFAOYSA-N |
SMILES canónico |
COCN1N(OCCOCCOCCOCCOCCO1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
![3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)

![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)

![(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol](/img/structure/B13361228.png)
![6-(2-Methyl-3-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361238.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)

